molecular formula C20H21N3O5 B3540956 [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3-METHYL-2-NITROPHENYL)METHANONE

[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3-METHYL-2-NITROPHENYL)METHANONE

Cat. No.: B3540956
M. Wt: 383.4 g/mol
InChI Key: KRKIQPBCGRJHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone: is a complex organic compound that features a combination of benzodioxole, piperazine, and nitrophenyl groups

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and piperazine moieties.

    Reduction: Reduction reactions can target the nitrophenyl group, converting the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Products include oxidized derivatives of the benzodioxole and piperazine rings.

    Reduction: The primary product is the corresponding amine derivative of the nitrophenyl group.

    Substitution: Substituted piperazine derivatives are the major products.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules.
  • It serves as a precursor in the development of novel materials with specific electronic properties.

Biology and Medicine:

Industry:

  • The compound’s unique structure makes it a candidate for use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of 4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The benzodioxole moiety may play a role in modulating oxidative stress, while the piperazine and nitrophenyl groups could interact with specific molecular targets involved in cell signaling pathways .

Comparison with Similar Compounds

Uniqueness:

  • The combination of benzodioxole, piperazine, and nitrophenyl groups in 4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone provides a unique structural framework that is not commonly found in other compounds.
  • Its potential antioxidant and anticancer properties make it a compound of significant interest for further research and development.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-methyl-2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-14-3-2-4-16(19(14)23(25)26)20(24)22-9-7-21(8-10-22)12-15-5-6-17-18(11-15)28-13-27-17/h2-6,11H,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKIQPBCGRJHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3-METHYL-2-NITROPHENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3-METHYL-2-NITROPHENYL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3-METHYL-2-NITROPHENYL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3-METHYL-2-NITROPHENYL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3-METHYL-2-NITROPHENYL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3-METHYL-2-NITROPHENYL)METHANONE

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